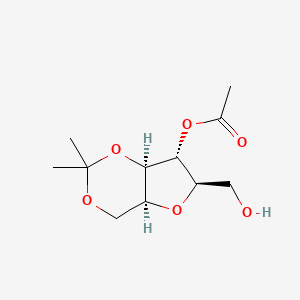

4-O-乙酰基-2,5-无水-1,3-异丙基-D-葡萄糖醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol is a remarkable biomedicine that exhibits tremendous potential in combating a myriad of diseases . Its profound antiviral attributes have instigated thorough investigations into its effectiveness against notorious viral infections like influenza and herpes . Moreover, its intriguing anti-inflammatory properties have garnered significant attention, positioning it as a highly promising therapeutic agent for the management of inflammatory disorders .

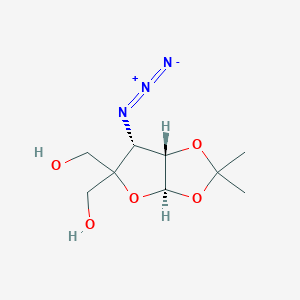

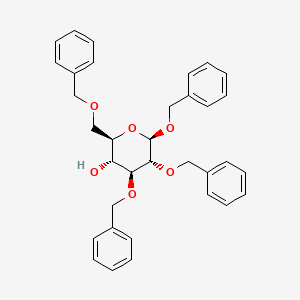

Molecular Structure Analysis

The molecular formula of 4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol is C11H18O6 . Its molecular weight is 246.26 . The IUPAC name is [(4aS,6R,7R,7aR)-6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate .Physical And Chemical Properties Analysis

The InChI Key of 4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol is NEFAUDCBPZTAJS-UTINFBMNSA-N . Unfortunately, other physical and chemical properties were not found in the search results.科学研究应用

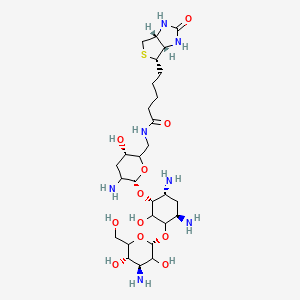

Biomedicine

This compound is extensively utilized in the field of biomedicine . It assumes a pivotal function in the management of diverse ailments including diabetes and cancer .

Glycemic Control

Pertaining to glycemic control, this compound exerts its antidiabetic effects by actively regulating blood glucose levels .

Antimicrobial Properties

Kaempferol, a flavonoid that can be found in a wide variety of herbs and plant families, has been shown to exhibit antibacterial, antifungal, and antiprotozoal activities . A mixture of kaempferol 3-O-b- (200-acetyl) galactopyranoside and quercetin exerts antibacterial effects through cell membrane disruption, followed by activation of apoptosis and DNA fragmentation in M. luteus cells .

Anticarcinogenic Effects

Apart from their anticarcinogenic and anti-inflammatory effects, kaempferol and its associated compounds also exhibit antibacterial, antifungal, and antiprotozoal activities .

Anti-inflammatory Effects

Kaempferol and its associated compounds have been shown to have anti-inflammatory effects .

Traditional Applications

Many of the kaempferol-containing plants are used in traditional systems all over the world for centuries to treat numerous conditions .

作用机制

Target of Action

It is known that this compound exhibits profound antiviral attributes and intriguing anti-inflammatory properties . This suggests that it may interact with targets involved in viral replication and inflammatory responses.

Mode of Action

Its antiviral and anti-inflammatory properties suggest that it may interfere with the processes of viral replication and inflammation .

Biochemical Pathways

Given its antiviral and anti-inflammatory properties, it is likely that it impacts pathways related to these biological processes .

Result of Action

Its antiviral and anti-inflammatory properties suggest that it may inhibit viral replication and reduce inflammation at the molecular and cellular levels .

安全和危害

The safety data sheet for 4-O-Acetyl-2,5-anhydro-1,3-isopropylidene-D-glucitol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

[(4aS,6R,7R,7aR)-6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3/t7-,8+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFAUDCBPZTAJS-UTINFBMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/no-structure.png)

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)